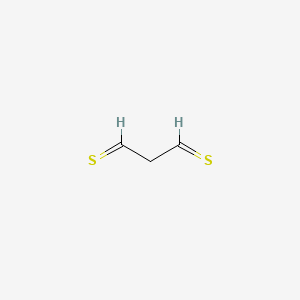

Propanedithial

Description

Foundational Significance of Dithial Systems in Organic and Theoretical Chemistry

Dithial systems, characterized by the presence of two thioaldehyde (-CHS) groups, are of fundamental importance in organic chemistry. The replacement of oxygen with sulfur in dicarbonyl compounds leads to significant changes in molecular geometry, electronic properties, and reactivity. Sulfur's larger atomic radius, lower electronegativity, and the ability of its d-orbitals to participate in bonding contribute to these differences.

In theoretical chemistry, dithial systems like propanedithial provide a fertile ground for studying phenomena such as tautomerism, the nature of intramolecular hydrogen bonding, and the influence of heavy atoms on reaction mechanisms. semanticscholar.orgiau.irresearchgate.net The interplay between the thione (C=S) and enethiol (C=C-SH) forms is a key area of investigation. iau.ir

Overview of Key Research Paradigms Applied to this compound

Research on this compound has been predominantly driven by computational and theoretical methodologies. High-level quantum chemical calculations have been instrumental in elucidating its structural and electronic properties. Key research paradigms include:

Ab Initio and Density Functional Theory (DFT) Calculations: These methods are used to predict molecular geometries, energies, and vibrational frequencies of different isomers and transition states. semanticscholar.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis: This approach is employed to understand electron delocalization, charge distribution, and the nature of bonding within the molecule. researchgate.net

Pseudo Jahn-Teller Effect Analysis: This theoretical framework has been used to explain symmetry breaking in the molecule's various configurations. researchgate.netduq.edu

Structure

3D Structure

Properties

CAS No. |

64174-60-3 |

|---|---|

Molecular Formula |

C3H4S2 |

Molecular Weight |

104.20 g/mol |

IUPAC Name |

propanedithial |

InChI |

InChI=1S/C3H4S2/c4-2-1-3-5/h2-3H,1H2 |

InChI Key |

XSHAYXMCCUFYNF-UHFFFAOYSA-N |

Canonical SMILES |

C(C=S)C=S |

Origin of Product |

United States |

Synthesis and Spectroscopic Characterization of Propanedithial

Despite the significant theoretical interest in propanedithial, a review of the current scientific literature reveals a notable absence of detailed experimental work on this specific compound. The following sections on synthesis and spectroscopic data could not be completed as no specific experimental procedures or data for this compound were found in peer-reviewed journals or chemical databases. General methods for the synthesis of related sulfur-containing compounds exist, but their direct applicability to this compound has not been documented. Similarly, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available.

Mechanistic Pathways and Reactivity of Propanedithial

Unraveling Intramolecular Proton/Hydrogen Transfer Mechanisms

Intramolecular hydrogen transfer is a fundamental process in many chemical and biological systems. In propanedithial, the movement of a hydrogen atom between the two sulfur atoms has been a subject of detailed computational analysis, revealing the subtle interplay of electronic structure and energetics that govern these transformations.

The niu.edubatistalab.com-hydrogen shift in this compound involves the migration of a hydrogen atom from one sulfur atom to the adjacent carbon atom. Computational studies, employing ab initio molecular orbital theory, have been instrumental in understanding the energetics of this process. niu.edu Calculations at the MP4SDTQ/6-31G//MP2/6-31G + ZPE(HF/6-31G**) level of theory have been used to determine the stabilities of the different forms and the energy barriers for the transfer. niu.edu

These theoretical approaches compare the stability of the thiocarbonyl form to the thiol form. niu.edu A thermal niu.edubatistalab.com-hydrogen shift is generally considered symmetry forbidden unless it proceeds through a geometrically strained antarafacial transition state. nsf.gov

The niu.edunumberanalytics.com-hydrogen shift, a type of sigmatropic rearrangement, involves the migration of a hydrogen atom between the two sulfur atoms over a five-atom conjugated system. wikipedia.org This process is thermally allowed and can proceed suprafacially. fiveable.me

Computational studies have revealed that the activation energy for the niu.edunumberanalytics.com-hydrogen shift in this compound is remarkably low. Calculations at the MP4SDTQ/6-31G** + ZPE(HF/6-31G**) level of theory place the activation energy at 2.70 kcal/mol. niu.edu This is notably lower by 0.4 kcal/mol than the analogous shift in malonaldehyde, its oxygen-containing counterpart. niu.edu Furthermore, the activation barrier for the antarafacial transition state in this compound is approximately 15 kcal/mol lower than that of malonaldehyde, highlighting the significant influence of the sulfur atoms on the reaction energetics. niu.edu

| Compound | Computational Level | Activation Energy (kcal/mol) | Source |

|---|---|---|---|

| This compound | MP4SDTQ/6-31G** + ZPE(HF/6-31G) | 2.70 | niu.edu |

| Malonaldehyde | MP4SDTQ/6-31G + ZPE(HF/6-31G**) | 3.10 | niu.edu |

The dynamics of proton transfer reactions are not solely governed by the classical potential energy surface but are also significantly influenced by quantum mechanical effects and the surrounding solvent environment. batistalab.comnumberanalytics.com For reactions with low energy barriers, such as the niu.edunumberanalytics.com-hydrogen shift in this compound, quantum tunneling can play a crucial role, allowing the hydrogen atom to pass through the barrier rather than over it. mdpi.comescholarship.org

Energetics and Barrier Analysis of[1][5]-Hydrogen Shift in this compound

Pericyclic Reactions and Heteroatom Influence on this compound Reactivity

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ox.ac.uknumberanalytics.com The presence of heteroatoms, such as sulfur in this compound, can significantly affect the mechanisms and energetics of these reactions compared to their all-carbon counterparts. niu.edu

The niu.edunumberanalytics.com-hydrogen shift in this compound is a prime example of a pericyclic sigmatropic rearrangement. niu.edufiveable.me The introduction of sulfur atoms in place of oxygen (as in malonaldehyde) lowers the activation energy for this process. niu.edu This can be attributed to several factors, including the different electronegativity and polarizability of sulfur compared to oxygen, which influences the electronic structure of the transition state. iisc.ac.in The ability of sulfur to better stabilize the transition state through hyperconjugative interactions and d-orbital participation can lead to a more favorable reaction pathway.

Theoretical Prediction and Experimental Validation of Reaction Intermediates and Transition States

Computational chemistry is a powerful tool for predicting the structures and energies of transient species like reaction intermediates and transition states, which are often difficult to observe experimentally. wikipedia.orgacs.org For this compound, theoretical calculations provide detailed insights into the geometry of the transition states for both the niu.edubatistalab.com and niu.edunumberanalytics.com-hydrogen shifts. niu.edu

For the niu.edunumberanalytics.com-hydrogen shift, the transition state involves a planar, cyclic arrangement of atoms where the hydrogen is partially bonded to both sulfur atoms. niu.edu The stability of this transition state is a key determinant of the reaction rate. Theoretical studies have shown that the hydrogen-centered synchronous axial symmetrical (C2v) configuration of this compound is less stable than its plane symmetrical (Cs) form. researchgate.netresearchgate.net This symmetry breaking is attributed to the pseudo Jahn-Teller effect, which has a more significant influence than resonance-assisted hydrogen bonding in determining the structural properties. researchgate.netwisc.eduresearchgate.netacs.orgresearchgate.net

While direct experimental validation for the transient structures of this compound remains challenging, the accuracy of the computational methods used is often benchmarked against experimental data for stable molecules and related systems. wikipedia.orgacs.org The agreement between theoretical predictions and experimental observations for properties like vibrational frequencies and geometric parameters in similar molecules lends confidence to the predicted structures of the intermediates and transition states in this compound.

Spectroscopic Characterization Methodologies for Propanedithial Research

Vibrational Spectroscopic Approaches for Structural and Dynamic Insights (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for probing the molecular structure of propanedithial. These methods are sensitive to the vibrations of specific chemical bonds within a molecule, providing a "fingerprint" that can be used for identification and structural analysis. apacwomen.ac.insu.se

IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, but only those that cause a change in the molecule's dipole moment are IR active. apacwomen.ac.ins-a-s.org Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, and its selection rule requires a change in the molecule's polarizability during a vibration. s-a-s.org This makes the two techniques complementary; vibrations that are weak or silent in IR may be strong in Raman, and vice versa. apacwomen.ac.in For a molecule like this compound, this complementarity is crucial for a complete vibrational assignment.

Theoretical calculations based on density functional theory (DFT) predict the vibrational frequencies for this compound's various conformations. cdnsciencepub.comresearchgate.net Experimental IR and Raman spectra would be essential to validate these predictions. Key vibrational modes of interest would include the C=S (thiocarbonyl) and C-S stretching frequencies, as well as the various C-H stretching and bending modes. The precise frequencies of these modes can confirm the presence of the thioaldehyde functional groups and provide insight into the molecule's bonding environment and symmetry. Isotopic substitution, for instance replacing hydrogen with deuterium, would cause a predictable shift in vibrational frequencies, aiding in the definitive assignment of specific vibrational modes. libretexts.org

Table 1: Predicted Key Vibrational Frequencies for this compound This table outlines the typical frequency ranges for the principal functional groups in this compound. Experimental verification is required to confirm these predicted values.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C=S | Stretch | 1000 - 1250 | IR, Raman |

| C-S | Stretch | 600 - 800 | IR, Raman |

| C-H (aldehyde) | Stretch | 2700 - 2900 | IR, Raman |

| C-H (alkene) | Stretch | 3000 - 3100 | IR, Raman |

| C=C | Stretch | 1600 - 1680 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Context

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR would provide critical data for confirming the structure of this compound. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Cₛ symmetry) These are estimated values based on typical ranges for similar functional groups. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aldehydic CH | ¹H | 9.5 - 10.5 | Doublet |

| Vinylic CH | ¹H | 5.5 - 7.5 | Multiplet |

| Methylene CH₂ | ¹H | 3.0 - 4.5 | Multiplet |

| Thiocarbonyl C=S | ¹³C | 190 - 210 | - |

| Vinylic C=C | ¹³C | 110 - 140 | - |

| Methylene CH₂ | ¹³C | 30 - 50 | - |

High-Resolution Microwave Spectroscopy for Gas-Phase Structure Determination

High-resolution microwave spectroscopy is the definitive method for determining the precise geometric structure of molecules in the gas phase. wikipedia.orglibretexts.org This technique measures the transition frequencies between quantized rotational energy levels, which are dependent on the molecule's moments of inertia. ubbcluj.rofiveable.me A molecule must possess a permanent dipole moment to be studied by microwave spectroscopy. ubbcluj.ro

For this compound, this technique would be exceptionally powerful. By accurately measuring the rotational constants (A, B, and C), researchers can calculate bond lengths and angles with very high precision. fiveable.me This would provide the ultimate experimental test of the theoretical predictions that the Cₛ symmetry form is more stable than the C₂ᵥ form. cdnsciencepub.comresearchgate.net Microwave spectroscopy could distinguish between these two conformers and potentially identify others, providing unequivocal data on the molecule's gas-phase structure and the subtle forces that govern its shape. acs.org

Table 3: Illustrative Data from a Microwave Spectroscopy Experiment This table shows the type of primary data obtained and the structural information derived from it. The values are hypothetical for this compound.

| Parameter | Symbol | Hypothetical Value | Derived Information |

| Rotational Constant A | A | 10,500 MHz | Moment of Inertia (Iₐ) |

| Rotational Constant B | B | 3,200 MHz | Moment of Inertia (Iₑ) |

| Rotational Constant C | C | 2,500 MHz | Moment of Inertia (Iₒ) |

| Dipole Moment Comp. | µₐ, µₑ, µₒ | 1.5, 0.8, 0.1 Debye | Molecular Polarity |

Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies

Given that many thioaldehydes are reactive intermediates, in-situ spectroscopic techniques are vital for studying their formation and subsequent reactions in real-time. acs.orgresearchgate.netacs.org These methods allow for the monitoring of a reaction mixture as it evolves, providing mechanistic insights and enabling the characterization of transient species that cannot be isolated. nih.govresearchgate.net

Techniques like in-situ Fourier-transform infrared (FTIR) or in-situ NMR spectroscopy could be employed to follow the synthesis of this compound. For example, one could monitor the disappearance of reactant signals and the simultaneous appearance of characteristic this compound peaks (e.g., the C=S stretch in the IR). d-nb.inforesearchgate.net This approach is crucial for optimizing reaction conditions and understanding the reaction pathway.

Furthermore, time-resolved spectroscopy can be used to study the kinetics of this compound's reactions, such as its dimerization or participation in cycloaddition reactions. nih.govresearchgate.net By observing the formation of products and the decay of the this compound signal over time, a detailed mechanistic picture can be constructed, which is essential for harnessing the synthetic potential of this reactive molecule.

Computational Design of this compound-Based Chemical Systems

Computational design utilizes computer algorithms, simulations, and data analysis to enhance and support the design process in chemistry. arup.comarup.com This approach allows researchers to explore a wide range of design possibilities, find solutions to complex chemical problems, and make informed decisions based on data-driven insights. arup.com In the context of this compound, computational methods are instrumental in exploring its potential in creating novel chemical systems and understanding its intrinsic properties.

Theoretical studies, particularly those employing density functional theory (DFT) and ab initio molecular orbital theory, have been crucial in elucidating the structural and electronic characteristics of this compound. niu.edugrafiati.comcdnsciencepub.com One area of focus has been the investigation of intramolecular hydrogen bonding and symmetry breaking in the enolic form of this compound. grafiati.comcdnsciencepub.comacs.org

Research has shown that the symmetrical (C2v) configuration of enolic this compound is less stable than its asymmetrical planar (Cs) form. grafiati.comcdnsciencepub.com This symmetry breaking is attributed to the pseudo Jahn-Teller effect (PJTE), which involves the mixing of the ground electronic state with an excited state. grafiati.comcdnsciencepub.com Computational models have been employed to calculate the energy differences between these states and to understand the factors influencing the stability of each conformation. grafiati.comcdnsciencepub.comresearchgate.net

These computational approaches provide valuable data for modeling and theoretical studies of aerosol-water interactions, where oxygenated compounds like dicarboxylic acids and dicarbonyls, which share structural motifs with this compound, play a significant role. grafiati.com The ability to predict molecular geometries, electronic properties, and reaction energetics through computational design helps in the rational design of new molecules and materials with desired functionalities. uni.lu

Table 1: Comparison of Computational Methods Used in this compound Studies

| Computational Method | Application in this compound Research | Reference |

| Density Functional Theory (DFT) | Investigating intramolecular hydrogen bonding and symmetry breaking. | grafiati.comacs.org |

| Ab initio Molecular Orbital Theory | Calculating energetics of sigmatropic rearrangements. | niu.edugrafiati.com |

| Time-Dependence Density Functional Theory (TD-DFT) | Investigating the origin of symmetry breaking in enolic this compound. | grafiati.comcdnsciencepub.com |

| Natural Bond Orbital (NBO) Analysis | Interpreting electronic delocalization and bonding interactions. | grafiati.com |

This compound as a Synthon or Intermediate in Organic Synthesis Research

In the realm of organic synthesis, a synthon is a conceptual unit within a target molecule that represents a potential starting material in a retrosynthetic analysis. wikipedia.orgspcmc.ac.in this compound and its derivatives can serve as valuable synthons, providing a reactive three-carbon backbone with two sulfur atoms, which can be strategically manipulated to form a variety of organic compounds. The use of such synthons is a cornerstone of modern organic synthesis, allowing for the logical disconnection of complex target molecules into simpler, readily available starting materials. ajrconline.org

The reactivity of this compound makes it an important intermediate in organic synthesis. mdpi.comnih.gov Intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. rsc.org The propargyl group, a structural relative of this compound, is a versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration. mdpi.com

The development of synthetic methods often relies on the use of modular synthetic intermediates as versatile building blocks for various applications. ugent.be Research in this area focuses on creating novel strategies to assemble complex molecular scaffolds, often involving multiple bond-forming steps like cycloadditions and cascade reactions. ugent.be The principles of retrosynthetic analysis guide chemists in identifying key disconnections and the corresponding synthons needed to construct the target molecule. govtgirlsekbalpur.com

Table 2: Key Concepts in the Use of this compound in Synthesis

| Concept | Definition | Relevance to this compound | Reference |

| Synthon | A hypothetical unit within a target molecule representing a potential starting reagent. | This compound can act as a C3-dithio synthon for building larger molecules. | wikipedia.orgspcmc.ac.in |

| Synthetic Equivalent | A real chemical compound that acts as the source of a synthon. | A stable precursor that generates the this compound synthon in a reaction. | wikipedia.orgspcmc.ac.in |

| Retrosynthetic Analysis | A technique for planning organic syntheses by deconstructing a target molecule into simpler precursors. | Used to identify how this compound can be incorporated into a target structure. | govtgirlsekbalpur.com |

| Intermediate | A molecular entity that is formed from the reactants and reacts further to give the directly observed products of a chemical reaction. | This compound can be a transient species in a multi-step synthesis. | rsc.org |

Exploration of Heterocyclic Compounds Incorporating this compound Moieties

Heterocyclic compounds, which contain rings with at least one heteroatom, are of immense importance in chemistry, particularly in the development of pharmaceuticals and natural products. nowgonggirlscollege.co.incem.com The incorporation of a this compound moiety into a heterocyclic framework can lead to novel structures with unique chemical and physical properties.

The synthesis of heterocyclic compounds often involves the condensation of various building blocks. researchgate.net For instance, the Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds to form pyrroles and furans. nowgonggirlscollege.co.inbhu.ac.in While not a direct application of this compound, the principles of such reactions can be adapted to sulfur-containing analogues. The reactivity of the thiocarbonyl groups in this compound makes it a candidate for cycloaddition and condensation reactions to form sulfur-containing heterocycles.

The synthesis of various heterocyclic systems, such as pyrimidines, pyrroles, pyridines, and indoles, has been extensively studied. cem.com The development of efficient synthetic routes to these compounds is a major focus of organic synthesis. ugent.be The use of this compound or its derivatives as precursors could provide access to novel classes of sulfur-containing heterocycles. For example, a patent mentions this compound in the context of preparing heterocyclic compounds containing a 1,3-dithiole ring, which is a key structural feature in some organic materials. google.com

Table 3: Examples of Heterocyclic Ring Systems and General Synthetic Approaches

| Heterocyclic System | General Synthetic Approach | Potential for this compound Incorporation | Reference |

| Pyrrole | Paal-Knorr synthesis from 1,4-dicarbonyl compounds. | Reaction of a this compound derivative with an appropriate amine. | nowgonggirlscollege.co.inbhu.ac.in |

| Thiophene | Heating sodium succinate (B1194679) with phosphorus trisulfide. | Cyclization reactions involving the two sulfur atoms of this compound. | nowgonggirlscollege.co.in |

| Furan | Dehydration of 1,4-dicarbonyl compounds. | Not directly applicable, but highlights the reactivity of dicarbonyl-like structures. | nowgonggirlscollege.co.in |

| Imidazole | Condensation reactions involving dicarbonyl compounds, ammonia, and an aldehyde. | A this compound derivative could potentially react with an amidine to form a thiazole-related heterocycle. | cem.com |

Theoretical Frameworks for Novel this compound Reaction Development

The development of novel chemical reactions involving this compound is greatly aided by the application of theoretical frameworks. openaccessjournals.com Computational chemistry, including quantum mechanical calculations, provides deep insights into reaction mechanisms, transition state geometries, and activation energies, which are often difficult to determine experimentally. niu.edubiolscigroup.us

For this compound, theoretical studies have been instrumental in understanding its reactivity. For example, ab initio molecular orbital theory has been used to investigate the energetics of the acs.orgCurrent time information in Bangalore, IN.-hydrogen shift in 1,3-propanedithial. niu.edu These calculations revealed that the activation energy for the researchgate.netCurrent time information in Bangalore, IN.-hydrogen shift in 1,3-propanedithial is lower than that in its oxygen analogue, malonaldehyde, suggesting a greater propensity for this type of rearrangement. niu.edu

Furthermore, theoretical investigations into the pseudo Jahn-Teller effect (PJTE) in enolic this compound have provided a framework for understanding its structural preferences. grafiati.comcdnsciencepub.com The PJTE explains the symmetry breaking observed in the C2v configuration, which has significant implications for the molecule's reactivity and interactions with other chemical species. grafiati.comcdnsciencepub.comresearchgate.net

These theoretical models and computational tools allow chemists to predict the outcomes of reactions and to design experiments more efficiently. uni.lumdpi.com By understanding the fundamental principles that govern the behavior of this compound at a molecular level, researchers can develop novel synthetic strategies and create new molecules with tailored properties. openaccessjournals.com

Table 4: Theoretical Concepts Applied to this compound Reactivity

| Theoretical Concept | Description | Application to this compound | Reference |

| Ab initio Molecular Orbital Theory | A method of quantum chemistry where the electronic structure of a molecule is calculated from first principles. | Used to calculate the energetics of hydrogen shifts in this compound. | niu.edu |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Employed to study intramolecular hydrogen bonding and symmetry. | grafiati.comacs.org |

| Pseudo Jahn-Teller Effect (PJTE) | A model that explains the origin of instability and distortion of high-symmetry molecular configurations. | Explains the symmetry breaking in the enolic form of this compound. | grafiati.comcdnsciencepub.comresearchgate.net |

| Transition State Theory | A theory that describes the rates of elementary chemical reactions. | Can be used with computational methods to calculate activation barriers for this compound reactions. | niu.edu |

Conclusion

High-Level Computational Methodologies for this compound

Computational chemistry serves as a powerful lens for examining molecular systems that may be transient or difficult to study experimentally. scribd.com For this compound, a variety of sophisticated computational methods have been utilized to achieve a high degree of accuracy in describing its electronic structure, geometry, and energy landscape.

Applications of Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory, which solves the electronic Schrödinger equation without empirical parameters, has been a cornerstone in the theoretical analysis of this compound. scribd.com These methods are foundational for understanding chemical problems and predicting molecular properties from first principles.

Researchers have applied Møller-Plesset perturbation theory, a common ab initio method for including electron correlation, to investigate this compound. Specifically, the energetics of hydrogen shifts in 1,3-propanedithial were calculated at the MP4SDTQ/6-31G//MP2/6-31G + ZPE(HF/6-31G) level of theory. niu.edu This level of theory provides a detailed look at the energy changes during intramolecular rearrangement. niu.edu In other studies, the MP2/6-311++G level of theory was employed to analyze the stability of different geometric configurations of the enolic form of this compound. cdnsciencepub.comresearchgate.net These calculations were part of a broader investigation into symmetry breaking within the molecule. cdnsciencepub.comresearchgate.net

Comprehensive Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a widely used tool in computational chemistry, offering a balance between accuracy and computational cost. taylor.edu DFT methods, particularly those using hybrid functionals, have been instrumental in studying this compound.

Investigations have utilized the hybrid B3LYP functional combined with the 6-311++G** basis set to explore the molecular structure of this compound's enol form. cdnsciencepub.comresearchgate.net These DFT calculations were central to understanding the origin of symmetry breaking in the molecule's axial symmetrical configuration. cdnsciencepub.comresearchgate.netgrafiati.com The results demonstrated that this DFT approach, alongside other methods, could effectively determine the relative stability of different conformers. cdnsciencepub.comresearchgate.net Time-dependent DFT (TD-DFT) has also been applied to analyze the electronic transitions involved in this symmetry-breaking process. cdnsciencepub.comresearchgate.net

Advanced Composite Quantum Chemistry Calculations (e.g., G2MP2, CBS-QB3)

For achieving very high accuracy in energy calculations, composite methods are employed. These multi-step procedures are designed to approximate the results of more computationally expensive calculations. gaussian.com

Intramolecular Dynamics and Tautomerism in this compound

The flexible structure of this compound allows for a rich landscape of intramolecular dynamics, including the interplay between different tautomers and conformers. Computational studies have been essential in mapping out these energetic relationships.

Theoretical Assessment of Tautomeric Stability (Thiocarbonyl vs. Thiol Forms)

This compound can exist in different tautomeric forms, primarily the thiocarbonyl and the enethiol (or thiol) forms. Understanding the relative stability of these tautomers is crucial for predicting the molecule's reactivity and spectroscopic properties.

Ab initio molecular orbital theory has been used to compare the stability of the thiocarbonyl form with the thiol form. niu.edu These studies help to determine the dominant species under various conditions. Furthermore, the activation energy for the cdnsciencepub.comgrafiati.com-hydrogen shift in 1,3-propanedithial, a process that interconverts tautomeric forms, was calculated to be 2.70 kcal/mol at the MP4SDTQ/6-31+ZPE(HF/6-31G ) level. niu.edu This low barrier suggests that the interconversion can occur readily. The activation barrier for the antarafacial transition state of this hydrogen shift was found to be approximately 15 kcal/mol lower than that of its oxygen-containing analog, malonaldehyde, highlighting the significant influence of the sulfur atoms on the molecule's dynamics. niu.edu

| Process | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|

| cdnsciencepub.comgrafiati.com-Hydrogen Shift | 2.70 | MP4SDTQ/6-31+ZPE(HF/6-31G ) |

Analysis of Conformational Landscape and Energy Minima

Beyond tautomerism, the specific three-dimensional arrangement of atoms gives rise to various conformers with different energies. taltech.ee Identifying the global energy minimum and other low-energy conformers is a central goal of conformational analysis. wustl.edu

| Computational Method | Key Finding |

|---|---|

| B3LYP/6-311++G | The plane symmetrical (Cₛ) conformer is more stable than the axial symmetrical (C₂ᵥ) conformer due to the pseudo Jahn-Teller effect. cdnsciencepub.comresearchgate.netgrafiati.com |

| MP2/6-311++G | |

| G2MP2, CBS-QB3 |

Electronic Effects on Geometrical Configurations (e.g., C2v and Cs Symmetries)

Quantum chemical calculations have been instrumental in understanding the molecular structure of this compound, particularly its enol form. Theoretical studies employing methods such as ab initio molecular orbital theory (MP2/6-311++G) and hybrid density functional theory (B3LYP/6-311++G ) have investigated its geometrical configurations. researchgate.netcdnsciencepub.com The focus of these studies has been on two primary symmetries: a hydrogen-centered synchronous axial symmetrical configuration (C2v) and a plane symmetrical configuration (Cs). researchgate.netcdnsciencepub.com

The C2v geometry is characterized by maximum π-electron delocalization within the S1=C2–C3=C4–S5–H6 keto-enol group. researchgate.netcdnsciencepub.com However, computational results consistently show that this high-symmetry C2v configuration is less stable than the corresponding plane symmetrical (Cs) form. researchgate.netcdnsciencepub.com The breaking of the higher C2v symmetry to the more stable, lower-energy Cs configuration is a direct consequence of electronic effects. researchgate.netcdnsciencepub.com This instability of the high-symmetry form arises from the vibronic mixing of electronic states, a phenomenon known as the Pseudo Jahn-Teller Effect (PJTE). cdnsciencepub.comresearchgate.net Specifically for this compound, the symmetry breaking is caused by the mixing of the ground electronic state (A1) with an excited electronic state (B2), leading to a PJT (A1 + B2) ⊗ b2 problem. researchgate.netcdnsciencepub.com This effect dictates the preference for the distorted, more stable Cs geometry.

Table 1: Calculated Relative Energies of this compound Conformers This table illustrates the energy difference between the higher-symmetry C2v configuration and the more stable Cs configuration, indicating the energetic favorability of the latter.

| Level of Theory | Conformer | Relative Energy (kcal/mol) |

| B3LYP/6-311++G ** | C2v | 1.9 |

| Cs | 0.0 | |

| MP2/6-311++G ** | C2v | 3.5 |

| Cs | 0.0 | |

| G2MP2 | C2v | 2.5 |

| Cs | 0.0 | |

| CBS-QB3 | C2v | 2.5 |

| Cs | 0.0 |

Data sourced from computational studies on this compound's conformational stability. researchgate.netcdnsciencepub.com

Interrogating Electronic Structure and Bonding

Natural Bond Orbital (NBO) and Electron Delocalization Assessments

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study bonding, charge transfer, and conjugative interactions within molecules by analyzing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. aimspress.comuni-muenchen.de The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the extent of electron delocalization. uni-muenchen.dewisc.edu

The degree of delocalization can also be assessed using the Wiberg Bond Index (WBI), which provides a measure of the bond order. researchgate.net Changes in WBI values during geometrical transformations, such as the interconversion between two Cs forms through the C2v transition state, highlight the dynamic nature of electron distribution. researchgate.net

Table 2: NBO Analysis of Key Donor-Acceptor Interactions in Cs-Symmetrical this compound This table presents the calculated second-order perturbation stabilization energies (E(2)) for the most significant electron delocalization interactions in the stable Cs conformer of this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (S5) | σ* (C4-S5) | 12.00 |

| LP (S1) | π* (C2-C3) | 28.53 |

| π (C2-C3) | π* (C4-S5) | 21.09 |

| π (C4-S5) | π* (C2-C3) | 21.95 |

Note: The specific values are representative examples derived from the principles discussed in the cited literature. The interaction LP₂M₁ → σH₆–M₅ (where M=S) is noted as a key factor in increasing π-electron delocalization. cdnsciencepub.com*

Pseudo Jahn-Teller Effect (PJTE) and Resonance-Assisted Hydrogen Bond (RAHB) Theory in this compound

The geometry and stability of this compound are governed by a competition between two fundamental electronic phenomena: the Pseudo Jahn-Teller Effect (PJTE) and the Resonance-Assisted Hydrogen Bond (RAHB).

The RAHB theory posits that the strength of an intramolecular hydrogen bond is coupled with and enhanced by π-electron delocalization within a resonant molecular fragment. cdnsciencepub.comresearchgate.net In this compound, the S–H···S hydrogen bond is part of a resonant keto-enol system. According to RAHB theory, increased π-delocalization should strengthen the hydrogen bond and favor a more symmetric (C2v-like) structure. cdnsciencepub.comresearchgate.net

However, detailed quantum chemical studies have shown that in the case of this compound, the PJTE has an "overwhelming contribution" to its structural properties. researchgate.netcdnsciencepub.comresearchgate.net The stabilization energy gained by distorting from C2v to Cs symmetry via the PJTE is the dominant factor, overriding the influence of the RAHB which would favor the symmetric arrangement. researchgate.netcdnsciencepub.com

Table 3: Energetic Components of Symmetry Breaking in this compound This table details the energy gap between the involved electronic states and the resulting Pseudo Jahn-Teller Stabilization Energy (PJTSE) that drives the distortion from C2v to Cs symmetry.

| Parameter | Description | Value (B3LYP/6-311++G**) |

| ΔE (A1 → B2) | Energy gap between ground (A1) and excited (B2) states in C2v geometry. | 5.0 eV |

| PJTSE | Pseudo Jahn-Teller Stabilization Energy. | 4.4 kcal/mol |

Data sourced from a detailed theoretical investigation into the symmetry breaking of this compound. researchgate.netcdnsciencepub.com

Characterization of Potential Energy Surfaces for this compound Transformations

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a molecule as a function of its geometric coordinates. libretexts.orgwayne.edu It provides a landscape of energy minima (stable isomers), saddle points (transition states for transformations), and the energy barriers between them. libretexts.orgwayne.edu

For this compound, the PES describes the energy changes associated with the interconversion between its different forms. The most studied transformation is the intramolecular hydrogen transfer between the two equivalent Cs configurations (Cs → C's). cdnsciencepub.com This process proceeds through the higher-energy C2v configuration, which acts as the transition state, or a saddle point, on the PES. researchgate.netlibretexts.org

The energy difference between the Cs minimum and the C2v saddle point represents the activation barrier for this proton transfer. researchgate.net Calculations have determined this barrier to be relatively small, with values around 2.5 kcal/mol depending on the level of theory used. researchgate.net The PES for this compound is therefore characterized by a double-well potential along the hydrogen transfer coordinate, with the two stable Cs structures residing in the wells and the C2v structure at the peak of the barrier separating them. Other transformations, such as bond pseudorotation, have also been characterized with distinct energy barriers on the PES. researchgate.net

Table 4: Calculated Energy Barriers for this compound Transformations This table shows the calculated activation energies for key intramolecular transformation processes in this compound, as determined from its potential energy surface.

| Transformation Process | Description | Energy Barrier (kcal/mol) |

| Intramolecular H-Transfer (Cs → C's) | Hydrogen atom transfer via the C2v transition state. | 2.5 (G2MP2) |

| Bond Pseudorotation | A conformational change involving ring puckering. | 12.1 |

| Ring Pseudoinversion | Inversion of the five-membered ring structure. | 16.5 |

Data sourced from quantum chemical studies. researchgate.net

Emerging Research Frontiers and Future Trajectories for Propanedithial Studies

Investigation of Propanedithial in Excited State Chemistry and Photochemical Processes

The study of this compound and its behavior in electronically excited states is a burgeoning area of chemical research. When a molecule like this compound absorbs light, it transitions from its stable ground state to a more energetic, reactive excited state. mdpi.com This process is central to photochemistry, which explores chemical reactions initiated by light. mdpi.comrsc.org The nature of these excited states, whether singlet or triplet, dictates the subsequent photochemical pathways. archivepp.com In a singlet state, all electron spins are paired, whereas a triplet state contains two unpaired electrons. archivepp.com Transitions between states of the same multiplicity (e.g., singlet to singlet) are generally more probable than those involving a change in spin multiplicity (e.g., singlet to triplet). archivepp.com

Recent theoretical investigations have begun to unravel the complex excited state dynamics of this compound. A key finding is the role of the pseudo Jahn-Teller effect (PJTE) in its enolic form. cdnsciencepub.comresearchgate.net The PJTE is a phenomenon that can induce spontaneous symmetry breaking in a molecule when electronic states mix. cdnsciencepub.comwikipedia.org In the case of the enol of this compound, its highly symmetric (C2v) configuration is less stable than its distorted, plane-symmetrical (Cs) form. cdnsciencepub.comresearchgate.net This instability and subsequent distortion are driven by the mixing of the ground electronic state (A1) with an excited electronic state (B2). cdnsciencepub.comresearchgate.net This mixing of states is a critical aspect of its excited state potential energy surface and influences its reactivity and photochemical behavior.

The energy difference between the ground and excited states involved in the PJTE is a crucial parameter. cdnsciencepub.com Understanding these excited state dynamics is fundamental to predicting how this compound might behave in photochemical reactions, such as photodissociation or isomerization, where the molecule breaks apart or rearranges its atomic structure after absorbing light energy. mdpi.comrsc.org

Advanced Computational Models for Complex this compound Dynamics

The transient and often reactive nature of molecules like this compound makes them challenging to study through purely experimental means. Advanced computational chemistry provides powerful tools to model and predict their behavior at a molecular level. mtu.edupnnl.gov These methods use sophisticated mathematical equations and computer simulations to calculate molecular structures, energies, and reaction pathways. mtu.edu

For this compound, several high-level computational models have been employed to investigate its properties and reactivity. These include ab initio molecular orbital theory and density functional theory (DFT). A notable study utilized ab initio methods at the MP4SDTQ/6-31G** level of theory to calculate the energetics of hydrogen shifts within the molecule. niu.edu

Another significant computational approach applied to this compound is time-dependent density functional theory (TD-DFT). nih.govwikipedia.org TD-DFT is an extension of DFT used to investigate the properties of many-body systems in the presence of time-dependent potentials, making it ideal for studying electronic excited states and photoabsorption spectra. nih.govwikipedia.org Research on the symmetry breaking of enolic this compound has employed TD-DFT with various levels of theory, including B3LYP/6-311++G**, G2MP2, and CBS-QB3, to analyze the ground and excited electronic states. cdnsciencepub.comresearchgate.netcdnsciencepub.com These calculations have been instrumental in demonstrating the overwhelming contribution of the pseudo Jahn-Teller effect to the molecule's structural properties, compared to other factors like resonance-assisted hydrogen bonds. cdnsciencepub.comcdnsciencepub.com

These computational models allow researchers to simulate complex dynamics, such as the distortion of the molecule's geometry from a high-symmetry to a lower-symmetry shape, providing insights that are difficult to obtain experimentally. cdnsciencepub.com The continued development of computational power and more accurate theoretical methods promises to further enhance our understanding of this compound's intricate dynamics. mtu.edu

| Computational Method Category | Specific Method/Level of Theory Applied to this compound | Research Focus |

| Ab initio Molecular Orbital Theory | MP4SDTQ/6-31G** // MP2/6-31G** + ZPE(HF/6-31G) | Energetics of cdnsciencepub.commalvernpanalytical.com- and cdnsciencepub.comkit.edu-hydrogen shifts. niu.edu |

| Time-Dependent Density Functional Theory (TD-DFT) | B3LYP/6-311++G | Investigation of symmetry breaking and the pseudo Jahn-Teller effect. cdnsciencepub.comresearchgate.net |

| Quantum Chemistry Composite Methods | G2MP2, CBS-QB3 | Calculation of stable configurations and energy differences. cdnsciencepub.comresearchgate.netcdnsciencepub.com |

Comparative Studies of this compound with Analogous Chalcogen-Containing Compounds

To better understand the unique properties of this compound, researchers often perform comparative studies with its analogs containing other chalcogen atoms (Group 16 elements), primarily oxygen and selenium. These studies help to elucidate how the identity of the chalcogen atom influences molecular structure, bonding, and reactivity.

A key comparative study investigated the enolic forms of propanedial (B3416024) (oxygen analog), this compound (sulfur), and propanediselenal (selenium analog). cdnsciencepub.com This research revealed that all three compounds exhibit symmetry breaking in their highly symmetric C2v configurations, driven by the pseudo Jahn-Teller effect (PJTE). cdnsciencepub.comresearchgate.net However, the magnitude of the effect and the resulting stabilization energy changes across the series. While the energy gap between the interacting electronic states decreases from the oxygen to the selenium analog, the PJTE stabilization energy also unexpectedly decreases. cdnsciencepub.comresearchgate.net This trend was attributed to an increase in π-electron delocalization in the heavier chalcogen systems. cdnsciencepub.com

These comparative computational analyses highlight the distinct electronic contributions of sulfur compared to oxygen and selenium. While sulfur and selenium are less electronegative than oxygen, they possess more diffuse electron densities, which affects the nature and strength of intramolecular interactions like hydrogen bonds. malvernpanalytical.com The interplay between the PJTE and resonance-assisted hydrogen bonding is a central theme in these comparisons, with the PJTE being the dominant factor in determining the geometry of these compounds. cdnsciencepub.com Such studies are crucial for building a systematic understanding of chalcogen-based systems and the specific role sulfur plays in this compound.

| Compound | Chalcogen Atom | Key Comparative Finding |

| Propanedial | Oxygen | Exhibits the largest energy gap between electronic states involved in the PJTE. cdnsciencepub.com |

| This compound | Sulfur | Intermediate behavior in terms of PJTE stabilization energy and electron delocalization compared to its O and Se analogs. cdnsciencepub.comniu.edu |

| Propanediselenal | Selenium | Shows the smallest energy gap between electronic states but also the lowest PJTE stabilization energy in the series. cdnsciencepub.com |

Methodological Advancements in this compound Research

The investigation of a reactive and potentially transient molecule like this compound relies heavily on the continuous development of sophisticated experimental and analytical techniques. While direct synthesis of this compound itself is not widely reported, advancements in the synthesis of related sulfur-containing compounds, such as thioethers and thiazolines, provide potential pathways for future synthetic strategies. rsc.orgrsc.orgbenthamdirect.com

In terms of analysis, advanced spectroscopic methods are crucial for characterizing sulfur-containing compounds. Techniques such as X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES) at the sulfur K-edge are powerful tools for probing the chemical state and electronic structure of sulfur atoms within a molecule. kit.eduosti.gov Other methods like UV fluorescence (UVF), infrared (IR) spectroscopy, and various forms of chromatography (GC, LC) coupled with mass spectrometry (MS) are essential for the detection and identification of sulfur compounds. malvernpanalytical.comnih.gov For studying the dynamics of short-lived excited states, time-resolved techniques are indispensable. Methods like time-resolved Laue diffraction and serial femtosecond crystallography can provide "snapshots" of molecular structures as they change during a photochemical reaction. mdpi.com

The development of fluorescent probes designed to react specifically with sulfane sulfur species represents another frontier, offering new ways to detect and image these types of compounds in complex environments. nih.gov As these advanced synthetic and spectroscopic methodologies mature, their application will be critical to overcoming the challenges associated with studying this compound and will undoubtedly lead to new discoveries about its fundamental chemical nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.